molecular formula C15H21N3O B457885 N-(1-adamantyl)-1-methyl-1H-pyrazole-4-carboxamide

N-(1-adamantyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B457885
M. Wt: 259.35g/mol
InChI Key: FPQPIHKENXPVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantyl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of tricyclo[3.3.1.1~3,7~]decane derivatives with pyrazole carboxylic acid derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(1-adamantyl)-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties .

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-adamantyl)-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific tricyclic structure and the presence of a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35g/mol

IUPAC Name

N-(1-adamantyl)-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C15H21N3O/c1-18-9-13(8-16-18)14(19)17-15-5-10-2-11(6-15)4-12(3-10)7-15/h8-12H,2-7H2,1H3,(H,17,19)

InChI Key

FPQPIHKENXPVIV-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C(=O)NC23CC4CC(C2)CC(C4)C3

Canonical SMILES

CN1C=C(C=N1)C(=O)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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